[4-(2-BROMOBENZYL)PIPERAZINO]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE
Description
[4-(2-BROMOBENZYL)PIPERAZINO]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-bromobenzyl group and a furoyl group linked to a methoxyphenoxy moiety
Properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O4/c1-29-21-8-4-5-9-22(21)30-17-19-10-11-23(31-19)24(28)27-14-12-26(13-15-27)16-18-6-2-3-7-20(18)25/h2-11H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNRMJMKNXDYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-BROMOBENZYL)PIPERAZINO]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 2-bromobenzyl alcohol, which is then reacted with piperazine to form the intermediate 1-(2-bromobenzyl)piperazine . This intermediate undergoes further reactions with 5-[(2-methoxyphenoxy)methyl]-2-furoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[4-(2-BROMOBENZYL)PIPERAZINO]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
[4-(2-BROMOBENZYL)PIPERAZINO]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(2-BROMOBENZYL)PIPERAZINO]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-bromobenzyl)piperazine: Lacks the furoyl and methoxyphenoxy groups, resulting in different chemical properties and applications.
1-(2-bromobenzyl)-4-(2-furoyl)piperazine:
Uniqueness
[4-(2-BROMOBENZYL)PIPERAZINO]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
